The primary source of scolopendrasin II is the venom of the centipede Scolopendra subspinipes mutilans. Venoms from centipedes have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The extraction and characterization of scolopendrasin II typically involve methods such as liquid chromatography and mass spectrometry to ensure purity and identify its molecular structure .
Scolopendrasin II is classified under antimicrobial peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis. They are considered critical components of the immune system in many organisms, providing a first line of defense against pathogens.
The synthesis of scolopendrasin II is primarily achieved through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that allows for the stepwise assembly of amino acids into peptides. This method enables precise control over the sequence and composition of the peptide .
Scolopendrasin II has a specific amino acid sequence that contributes to its biological activity. The detailed structure can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, although specific structural data for scolopendrasin II may not be extensively documented in available literature.
Scolopendrasin II exhibits various chemical reactions primarily related to its interaction with microbial membranes. These reactions include:
The effectiveness of scolopendrasin II can be quantified using assays such as minimum inhibitory concentration (MIC) tests against various bacterial strains, which provide insights into its potency and spectrum of activity .
The mechanism by which scolopendrasin II exerts its antimicrobial effects involves several steps:
Studies indicate that scolopendrasin II's activity is concentration-dependent, with higher concentrations leading to increased rates of bacterial cell death .
Scolopendrasin II has significant potential in various scientific fields:
The discovery of Scolopendrasin II exemplifies the power of machine learning in de novo antimicrobial peptide (AMP) design. Researchers performed de novo RNA sequencing of the centipede Scolopendra subspinipes mutilans and leveraged Support Vector Machine (SVM) algorithms to identify novel peptide candidates from transcriptomic data. The SVM model was trained on physicochemical descriptors of known AMPs, including charge, hydrophobicity, and structural motifs, enabling the prediction of sequences with high antimicrobial potential [2]. Key computational steps included:
Table 1: SVM Optimization Parameters for Scolopendrasin II Prediction
Feature Set | Kernel Type | Accuracy (%) | Key Discriminants | |
---|---|---|---|---|
Amino Acid Composition | RBF | 92.1 | Lys/Arg density, hydrophobic residue spacing | |
Dipeptide Frequencies | Linear | 88.7 | "KXXXK" motifs, terminal residues | |
Hybrid (AAC + PSSM) | Polynomial | 95.2 | Position-specific scoring matrices (PSSM) | [1] |
The final 13-residue sequence (GIFKAIHKLISKGL-NH₂) was computationally optimized to maximize amphipathicity while minimizing hemolytic potential—achieving a >90% structural match to alpha-helical templates in AMP databases [2] [9].
Scolopendrasin II’s bioactivity stems from its structurally-driven membrane interactions, predicted via computational profiling:
Table 2: Physicochemical Properties of Scolopendrasin II
Property | Value | Methodology | Biological Implication | |
---|---|---|---|---|
Net Charge (pH 7.4) | +4 | Cationic residue count | Electrostatic membrane targeting | |
Hydrophobicity (%) | 38% | Eisenberg scale | Membrane insertion depth | |
Hydrophobic Moment | 0.65 | HeliQuest analysis | Amphipathicity index | |
Predicted Aggregation Propensity | Low | TANGO algorithm | Reduced cytotoxicity | |
Hemolytic Activity (HC₅₀) | >200 μM | Sheep erythrocyte assay | Selectivity for bacterial cells | [2] [8] |
Notably, Scolopendrasin II maintains <10% hemolysis at antimicrobial concentrations, attributed to its optimized hydrophobic-to-cationic balance—validating SVM-based toxicity avoidance [2].
Machine learning approaches for AMP discovery vary in methodology and output. Scolopendrasin II’s SVM-driven design contrasts with other arthropod-derived peptides:
Table 3: Machine Learning-Generated Arthropod AMPs
Peptide | Source Organism | ML Method | Key Features | Antimicrobial Spectrum | |
---|---|---|---|---|---|
Scolopendrasin II | Centipede (S. subspinipes) | SVM with SMO | Cationic helix (net charge +4), low hydrophobicity | Gram± bacteria, Candida albicans | |
Coprisin | Dung Beetle (Copris tripartitus) | RF + N-grams | β-sheet dominant, high cysteine | Gram± bacteria, antibiotic-resistant strains | |
Mucin-derived P2 | Pacific Oyster (Crassostrea gigas) | CNN (iAMPCN) | Low charge (+1), high aggregation propensity | E. coli, Vibrio parahaemolyticus | |
Defensin-like 4 | Scorpion (Urodacus elongatus) | LZ complexity | Inhibitor cystine knot (ICK), triple β-sheet | Gram+ bacteria, limited Gram− coverage | [2] [3] [5] |
Scolopendrasin II outperforms peers in yeast inhibition (MIC = 8 μM against C. albicans), attributed to its SVM-optimized charge distribution—a feature underrepresented in n-gram and CNN models [2] [3] [8].
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